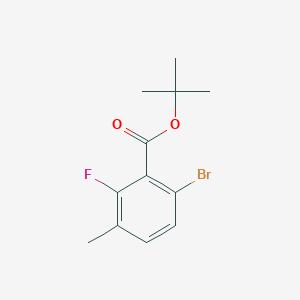

tert-Butyl 6-bromo-2-fluoro-3-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-bromo-2-fluoro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFO2/c1-7-5-6-8(13)9(10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLUYIZZTJHHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 6 Bromo 2 Fluoro 3 Methylbenzoate

Direct Synthesis Approaches

The most straightforward route to tert-butyl 6-bromo-2-fluoro-3-methylbenzoate involves the direct esterification of 6-bromo-2-fluoro-3-methylbenzoic acid. Other potential, though less documented, strategies could include late-stage halogenation of a tert-butyl benzoate (B1203000) precursor.

Esterification Reactions

The conversion of 6-bromo-2-fluoro-3-methylbenzoic acid to its tert-butyl ester is the most common and direct synthetic method. While traditional Fischer esterification using tert-butanol (B103910) and a strong acid catalyst is possible, a milder and often more efficient method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is advantageous as it proceeds under neutral conditions and the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.

The reaction proceeds via the activation of the carboxylic acid by di-tert-butyl dicarbonate, forming a mixed anhydride (B1165640) which is then susceptible to nucleophilic attack by the tert-butoxy (B1229062) group. DMAP acts as a catalyst by forming a highly reactive N-acylpyridinium intermediate.

A typical reaction protocol would involve dissolving 6-bromo-2-fluoro-3-methylbenzoic acid in an inert solvent, such as dichloromethane (B109758), followed by the addition of di-tert-butyl dicarbonate and a catalytic amount of DMAP. The reaction is typically stirred at room temperature until completion.

| Reactant | Reagent | Catalyst | Solvent | Temperature | Typical Yield |

| 6-bromo-2-fluoro-3-methylbenzoic acid | Di-tert-butyl dicarbonate | DMAP | Dichloromethane | Room Temperature | High |

Halogenation Strategies

Alkylation and Methylation Routes

Synthesizing this compound through alkylation or methylation routes is not a commonly reported strategy. These pathways would likely involve more complex multi-step syntheses and are generally less efficient than the direct esterification approach.

Precursor Synthesis and Derivatization Pathways

Synthesis from Substituted Benzoic Acids

Carboxylic Acid Functionalization

The synthesis of 6-bromo-2-fluoro-3-methylbenzoic acid can be envisioned to start from the commercially available 2-fluoro-3-methylbenzoic acid. The key transformation is the regioselective bromination of the aromatic ring at the C-6 position. This can be achieved through electrophilic aromatic bromination.

A plausible synthetic route involves the treatment of 2-fluoro-3-methylbenzoic acid with a brominating agent, such as bromine in the presence of a Lewis acid catalyst like iron(III) bromide, or N-bromosuccinimide in a strong acid. The directing effects of the existing substituents guide the incoming bromide to the desired position. The fluorine atom is an ortho-, para-director, while the carboxylic acid and methyl groups also influence the regioselectivity.

A representative procedure for a similar bromination, the synthesis of 2-bromo-4-nitrotoluene (B188816) from p-nitrotoluene, utilizes bromine and iron powder at elevated temperatures. orgsyn.org This suggests that similar conditions could be adapted for the bromination of 2-fluoro-3-methylbenzoic acid.

| Starting Material | Brominating Agent | Catalyst/Conditions | Product | Reported Yield (Analogous Reaction) |

| 2-fluoro-3-methylbenzoic acid | Bromine/N-bromosuccinimide | Iron(III) bromide/Strong acid | 6-bromo-2-fluoro-3-methylbenzoic acid | Not Reported |

| p-Nitrotoluene | Bromine | Iron powder, 75-80°C | 2-bromo-4-nitrotoluene | 86-90% orgsyn.org |

The synthesis of the starting material, 2-fluoro-3-methylbenzoic acid, has been reported through various methods, including the fluorination of 1-arylbenziodoxolones. arkat-usa.org

Approaches from Related Benzoic Acid Precursors

The most direct and common approach for the synthesis of this compound is the esterification of 6-bromo-2-fluoro-3-methylbenzoic acid. This precursor is commercially available, making this route highly accessible for laboratory and industrial-scale synthesis. The primary challenge in this approach lies in the selection of an appropriate tert-butylation agent and reaction conditions that are compatible with the substituted benzoic acid.

Several general methods for the tert-butylation of carboxylic acids can be adapted for the synthesis of the target compound. These methods typically involve the reaction of the carboxylic acid with a source of the tert-butyl group under acidic or activating conditions.

Common Tert-Butylation Methods:

| Method | Tert-Butyl Source | Catalyst/Reagent | General Conditions |

| Acid-Catalyzed Esterification | tert-Butanol or Isobutene | Concentrated H₂SO₄, Tf₂NH | Reaction in an organic solvent, sometimes at elevated temperatures or pressures. google.comgoogle.com |

| Dicarbonate Method | Di-tert-butyl dicarbonate (Boc₂O) | DMAP (4-Dimethylaminopyridine) | Mild conditions, often at room temperature in a suitable solvent like dichloromethane. |

| Trichloroacetimidate Method | tert-Butyl 2,2,2-trichloroacetimidate | Boron trifluoride etherate (BF₃·OEt₂) | Mild and efficient, proceeds at room temperature. researchgate.net |

| Transesterification | tert-Butyl acetate (B1210297) | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | Can be performed in tert-butyl acetate as both solvent and reagent. google.com |

For the synthesis of this compound, a plausible method involves dissolving 6-bromo-2-fluoro-3-methylbenzoic acid in a suitable solvent, such as dichloromethane or toluene, and treating it with a tert-butylating agent in the presence of a catalyst. For instance, the use of di-tert-butyl dicarbonate and a catalytic amount of DMAP is a widely employed method for the formation of tert-butyl esters under mild conditions, which would likely be compatible with the functional groups present in the starting material.

Alternatively, the reaction with tert-butanol or isobutene under strong acid catalysis is a more traditional approach. However, the harsh acidic conditions may not be suitable for all substrates, although the aromatic nature of the precursor likely imparts sufficient stability.

Synthesis from Related Halogenated Aromatic Precursors

While the esterification of the corresponding benzoic acid is the most direct route, theoretically, this compound could be synthesized from other halogenated aromatic precursors. For instance, a synthetic pathway could involve the initial synthesis of a different ester of 6-bromo-2-fluoro-3-methylbenzoic acid, such as the methyl or ethyl ester, followed by transesterification to the tert-butyl ester. However, this multi-step approach is generally less efficient than the direct esterification of the free acid.

Another hypothetical route could start from a precursor like 1,3-dibromo-2-fluoro-5-methylbenzene. This would require a sequence of reactions involving regioselective lithiation or Grignard formation, followed by carboxylation to introduce the carboxylic acid group, and subsequent esterification. Such a route would be significantly more complex and lower-yielding than starting from the pre-formed benzoic acid.

Strategic Use of Protective Groups (e.g., tert-butyl protection)

The tert-butyl group in this compound serves as a protecting group for the carboxylic acid functionality. google.com The bulky nature of the tert-butyl group provides steric hindrance, which protects the carbonyl carbon from nucleophilic attack under many reaction conditions. This stability allows for chemical modifications on other parts of the molecule without affecting the carboxylic acid.

The tert-butyl ester is known for its stability under basic, neutral, and mildly acidic conditions. However, it can be readily cleaved under stronger acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, to regenerate the carboxylic acid. This selective deprotection is a key advantage of using the tert-butyl group in multi-step organic synthesis.

Stability of the Tert-Butyl Ester Group:

| Condition | Stability |

| Strong Bases (e.g., NaOH, LiOH) | Stable |

| Nucleophiles (e.g., amines, Grignard reagents) | Generally Stable |

| Mild Acids | Stable |

| Strong Acids (e.g., TFA, HCl) | Cleaved |

| Hydrogenolysis | Stable |

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound from its benzoic acid precursor is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of catalyst, solvent, reaction temperature, and time.

Catalytic Systems in Synthesis

The choice of catalyst is critical in tert-butylation reactions. For acid-catalyzed esterifications, strong protic acids like sulfuric acid or sulfonic acids are commonly used. google.com However, Lewis acids such as boron trifluoride etherate can also be effective, particularly when using reagents like tert-butyl 2,2,2-trichloroacetimidate. researchgate.net

In methods employing di-tert-butyl dicarbonate, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is often used to activate the dicarbonate and facilitate the reaction. For transesterification reactions, strong acid catalysts such as bis(trifluoromethanesulfonyl)imide have shown high efficacy. google.com

The optimal catalyst loading needs to be determined empirically, but typically catalytic amounts (e.g., 1-10 mol%) are sufficient. Overuse of a strong acid catalyst can sometimes lead to side reactions or decomposition of the product.

Solvent Effects and Reaction Environments

The solvent plays a crucial role in the synthesis by affecting the solubility of reactants and influencing the reaction rate. For the tert-butylation of benzoic acids, aprotic solvents are generally preferred.

Common Solvents for Tert-Butylation:

| Solvent | Properties |

| Dichloromethane (DCM) | Good solubility for many organic compounds, volatile and easy to remove. |

| Toluene | Higher boiling point, can be used for reactions requiring elevated temperatures. |

| Tetrahydrofuran (B95107) (THF) | Aprotic ether, good for reactions involving organometallic reagents if such a route were used. |

| tert-Butyl acetate | Can act as both solvent and reagent in some methods. google.com |

The reaction environment should be kept anhydrous, as water can compete with the carboxylic acid for the tert-butylating agent or quench certain catalysts, leading to lower yields. Therefore, using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is often beneficial.

Purification and Isolation Techniques for Synthetic Intermediates

After the reaction is complete, the crude product needs to be isolated and purified. A typical workup procedure for the synthesis of this compound would involve:

Quenching the reaction: This may involve neutralizing any acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

Extraction: The product is then extracted from the aqueous layer into an organic solvent like ethyl acetate or dichloromethane.

Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

The crude product can then be purified using standard techniques.

Purification Methods:

| Method | Principle | Application |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica (B1680970) gel). | Effective for removing unreacted starting materials and byproducts. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be suitable. |

| Crystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out. | Can be used if the product is a solid at room temperature and a suitable solvent system is found. |

| Distillation | Separation of liquids based on differences in boiling points. | Generally not suitable for non-volatile compounds like the target molecule. |

The purity of the final product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Chemical Transformations and Reactivity of Tert Butyl 6 Bromo 2 Fluoro 3 Methylbenzoate

Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring is a key functional group that can participate in a range of chemical reactions, making it a versatile handle for synthetic modifications.

Nucleophilic Aromatic Substitution (SNAc) Reactions

The presence of an electron-withdrawing fluorine atom ortho to the bromine atom could potentially activate the aromatic ring towards nucleophilic aromatic substitution (SNAc). In such reactions, a nucleophile would displace the bromide ion. The tert-butyl ester group, also being electron-withdrawing, would further facilitate this transformation. However, the steric hindrance from the adjacent methyl and tert-butyl ester groups might influence the reaction's feasibility and conditions.

Cross-Coupling Reactions

Aryl bromides are common substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a widely used method to form biaryl compounds by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. It is highly probable that tert-Butyl 6-bromo-2-fluoro-3-methylbenzoate could undergo this reaction with various arylboronic acids or esters to yield the corresponding biaryl products. The specific catalyst system (palladium precursor and ligand) and reaction conditions (base, solvent, temperature) would need to be empirically determined.

Heck Reactions with Olefinic Partners

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction would likely be applicable to this compound, allowing for the introduction of a vinyl group at the 6-position of the benzene (B151609) ring. The choice of catalyst, base, and solvent would be crucial for achieving a successful transformation.

Other Palladium-Catalyzed Coupling Reactions

Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and cyanation reactions (with a cyanide source), are also theoretically possible at the bromine position. These reactions would introduce alkynyl, amino, and cyano functionalities, respectively, further diversifying the molecular structure.

Reductive Debromination Studies

Reductive debromination would involve the removal of the bromine atom and its replacement with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or with reducing agents like tributyltin hydride. Such a transformation would yield tert-butyl 2-fluoro-3-methylbenzoate.

Without specific experimental data, any tables or detailed research findings would be purely speculative and would not meet the standards of a scientifically accurate article. Further experimental research is required to elucidate the actual reactivity and chemical transformations of this compound.

Lithiation and Subsequent Quenching Reactions

The structure of this compound is well-suited for directed ortho-metalation (DoM), a powerful technique for the regioselective functionalization of aromatic rings. In this reaction, a substituent on the ring directs a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to deprotonate a specific adjacent C-H bond.

For this molecule, the fluorine atom is a moderate directing group, and the ester is a weak one. The most acidic proton for lithiation is expected to be at the C5 position, which is ortho to the bromine atom and meta to the ester and fluorine. However, the fluorine atom at C2 can direct lithiation to the C1 position, but this is sterically hindered and electronically disfavored by the adjacent ester. The primary directing influence is anticipated to be the fluorine atom, which would facilitate deprotonation at the C1 position, although this is sterically hindered. A more plausible site for lithiation, guided by the combined electronic effects of the substituents, is the C5 position.

Upon treatment with a strong lithium base at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), an aryllithium intermediate is formed. This highly reactive species can then be quenched with various electrophiles to introduce a wide range of functional groups.

Table 1: Illustrative Examples of Lithiation-Quenching Reactions (Note: The following are predicted reactions based on established directed ortho-metalation principles, as specific experimental data for this compound is not readily available in the cited literature.)

| Electrophile | Reagent Example | Quenched Product Structure | Product Name |

| Carbon Dioxide | Dry CO₂ gas | (Structure image) | 5-(tert-butoxycarbonyl)-2-bromo-4-fluoro-3-methylbenzoic acid |

| Aldehyde | Benzaldehyde (PhCHO) | (Structure image) | tert-Butyl 6-bromo-2-fluoro-5-(hydroxy(phenyl)methyl)-3-methylbenzoate |

| Alkyl Halide | Iodomethane (CH₃I) | (Structure image) | tert-Butyl 6-bromo-2-fluoro-3,5-dimethylbenzoate |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | (Structure image) | tert-Butyl 6-bromo-2-fluoro-3-methyl-5-(trimethylsilyl)benzoate |

Reactions Involving the Fluorine Moiety

Fluorine as a Directing Group in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the fluorine atom is a deactivating but ortho-, para-directing group. Its high electronegativity withdraws electron density from the ring inductively, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. However, through resonance, its lone pairs can donate electron density to the ring, directing incoming electrophiles to the positions ortho and para to itself.

In this compound, the C3-methyl and C6-bromo groups, along with the C1-ester, create a complex substitution pattern. The position para to the fluorine (C5) is available. The positions ortho to the fluorine are C1 (substituted) and C3 (substituted). Therefore, any potential EAS reaction would be strongly directed to the C5 position. However, the combined deactivating effects of the fluorine, bromine, and ester groups make the ring electron-deficient, and harsh conditions would likely be required for reactions like nitration or halogenation.

Potential for Nucleophilic Aromatic Substitution with Fluorine Displacement

Aryl fluorides can participate in nucleophilic aromatic substitution (SₙAr) reactions, particularly when the aromatic ring is substituted with electron-withdrawing groups. Fluorine, despite being a poor leaving group in Sₙ1 and Sₙ2 reactions, is an excellent leaving group in the SₙAr context. The rate-determining step is the initial nucleophilic attack on the carbon bearing the leaving group; the high electronegativity of fluorine polarizes the C-F bond, making this carbon highly electrophilic and susceptible to attack.

The aromatic ring of this compound is rendered electron-poor by the inductive effects of the bromine, fluorine, and the tert-butyl ester group. These features activate the ring towards SₙAr, making the displacement of the fluoride (B91410) anion by a suitable nucleophile a feasible transformation.

Table 2: Potential SₙAr Reactions with Fluorine Displacement

| Nucleophile | Reagent Example | Product Name |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | tert-Butyl 6-bromo-2-methoxy-3-methylbenzoate |

| Amine | Pyrrolidine | tert-Butyl 6-bromo-3-methyl-2-(pyrrolidin-1-yl)benzoate |

| Thiolate | Sodium thiophenoxide (NaSPh) | tert-Butyl 6-bromo-3-methyl-2-(phenylthio)benzoate |

Dehalogenation Studies (Fluorine)

The carbon-fluorine bond is the strongest single bond in organic chemistry, making defluorination reactions challenging. Reductive dehalogenation of aryl fluorides typically requires potent reducing agents or specific catalytic systems. Photochemical methods using strong photoreductants have shown success in cleaving C-F bonds. rsc.org Enzymatic defluorination pathways also exist in certain microorganisms but are generally limited to simpler fluorinated aromatics. researchgate.net Given the stability of the C-F bond, the selective removal of the fluorine atom from this compound while preserving the bromine and ester functionalities would necessitate specialized and targeted reagents, and is not a commonly performed transformation under standard laboratory conditions.

Transformations of the tert-Butyl Ester Group

Hydrolysis to Carboxylic Acid

The tert-butyl ester group serves as a common protecting group for carboxylic acids. Its removal is typically achieved under acidic conditions via hydrolysis. The mechanism involves protonation of the ester carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated to form isobutylene (B52900). Base-catalyzed hydrolysis is generally ineffective for tert-butyl esters due to steric hindrance around the carbonyl carbon.

Treatment of this compound with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane, efficiently cleaves the ester to yield the corresponding carboxylic acid.

Table 3: Conditions for Hydrolysis of tert-Butyl Ester

| Reagent | Solvent | Temperature | Product |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 6-Bromo-2-fluoro-3-methylbenzoic acid |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature to 50 °C | 6-Bromo-2-fluoro-3-methylbenzoic acid |

Transesterification Reactions

Transesterification is a fundamental reaction for esters, involving the exchange of the alkoxy group. For tert-butyl esters, this transformation can be challenging due to the steric bulk of the tert-butyl group, which hinders nucleophilic attack at the carbonyl carbon. However, under appropriate catalytic conditions, these reactions can proceed efficiently.

Acid-Catalyzed Transesterification: Acid catalysis is a common method for transesterifying tert-butyl esters. The reaction proceeds by protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by another alcohol. Due to the stability of the tert-butyl cation, the mechanism can also involve cleavage of the oxygen-tert-butyl bond (AAL1 mechanism). To drive the equilibrium towards the desired product, the reactant alcohol is typically used in large excess as the solvent.

Base-Catalyzed Transesterification: Base-catalyzed transesterification is generally less effective for sterically hindered esters like this compound. Strong bases can promote elimination of isobutylene from the tert-butyl group rather than the desired substitution. However, specialized catalysts, such as certain zinc clusters or lanthanide isopropoxides, have been shown to facilitate the transesterification of various esters under neutral or mildly basic conditions. researchgate.netacs.org These catalysts can coordinate to the carbonyl group, enhancing its electrophilicity without requiring harsh basic conditions.

A summary of potential catalytic systems for transesterification is presented below.

| Catalyst Type | Example Catalyst | Typical Conditions | Notes |

| Acid | H₂SO₄, p-TsOH | Reflux in excess alcohol (e.g., MeOH, EtOH) | Common and cost-effective; equilibrium-driven. |

| Lewis Acid | Sc(OTf)₃, B(C₆F₅)₃ | Anhydrous alcohol, moderate temperatures | Can be highly efficient and chemoselective. organic-chemistry.orgrsc.org |

| Organometallic | Tetranuclear Zinc Cluster | Reflux in alcohol or ester solvent | Mild conditions, suitable for functionalized substrates. organic-chemistry.org |

| Basic | K₂CO₃, NaOMe | Anhydrous alcohol | Prone to side reactions (elimination) with tert-butyl esters. |

Decarboxylation Pathways

Direct decarboxylation of an aryl ester is not a typical reaction. The pathway to remove the carboxylate functional group from this compound generally involves a two-step sequence:

Ester Cleavage (De-tert-butylation): The tert-butyl ester group must first be hydrolyzed or cleaved to yield the corresponding 6-bromo-2-fluoro-3-methylbenzoic acid. This is readily accomplished under acidic conditions due to the formation of the stable tert-butyl cation. Reagents such as trifluoroacetic acid (TFA) in dichloromethane or aqueous phosphoric acid are effective for this transformation. organic-chemistry.org Alternative mild, non-acidic methods using reagents like tris(4-bromophenyl)ammoniumyl hexachloroantimonate ("magic blue") with a silane (B1218182) reducing agent have also been developed. organic-chemistry.orgacs.org

Decarboxylation of the Benzoic Acid: The resulting benzoic acid derivative can then be decarboxylated. The thermal decarboxylation of aromatic carboxylic acids often requires high temperatures and the presence of a catalyst, such as copper powder or copper salts in a high-boiling solvent like quinoline. The presence of ortho substituents, in this case, the bromo and fluoro groups, can influence the stability of the transition state and affect the required reaction conditions. nih.gov

Recent advancements have introduced photoredox catalysis as a method for the relatively mild decarboxylation of aryl carboxylic acids, which could be applicable to the derivative of the title compound. organic-chemistry.org

Reactions Involving the Methyl Group

The methyl group attached to the aromatic ring is a site for benzylic functionalization, primarily through oxidation or free-radical halogenation.

The benzylic methyl group can be oxidized to a carboxylic acid group. This transformation requires potent oxidizing agents, as the aromatic ring is substituted with electron-withdrawing halogen atoms which deactivate the ring and the benzylic position towards oxidation. thieme-connect.de

A common and effective reagent for this purpose is hot, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgdoubtnut.comwikipedia.orgmasterorganicchemistry.com The reaction proceeds by converting the methyl group of this compound into a carboxylate salt. Subsequent acidification of the reaction mixture yields the corresponding benzoic acid derivative. It is important to note that these harsh conditions will also cleave the tert-butyl ester, resulting in the formation of a dicarboxylic acid product (6-bromo-2-fluoro-1,3-benzenedicarboxylic acid).

| Oxidizing Agent | Conditions | Product Functional Group | Notes |

| KMnO₄ / NaOH, H₂O | Heat, followed by acid workup | Carboxylic Acid (-COOH) | Harsh conditions; will also hydrolyze the tert-butyl ester. masterorganicchemistry.commasterorganicchemistry.com |

| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile/Water | Aldehyde (-CHO) | Milder alternative, but reactivity is reduced by electron-withdrawing groups. thieme-connect.de |

| CrO₃ / H₂SO₄ (Jones Reagent) | Acetone | Carboxylic Acid (-COOH) | Strong oxidizing agent; will also cleave the ester. |

Selective halogenation of the methyl group occurs via a free-radical pathway, known as benzylic halogenation. wikipedia.org This reaction requires conditions that generate halogen radicals, which preferentially abstract a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzyl (B1604629) radical.

The reagent of choice for selective benzylic bromination is N-bromosuccinimide (NBS), typically used in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as benzoyl peroxide or AIBN, or under photo-irradiation (UV light). acs.orgorganic-chemistry.orgmasterorganicchemistry.com These conditions favor the free-radical chain mechanism over electrophilic aromatic substitution on the electron-deficient ring. researchgate.netyoutube.com The reaction converts the methyl group into a bromomethyl group (-CH₂Br), a versatile intermediate for further synthetic transformations.

| Reagent | Conditions | Product Functional Group | Selectivity |

| N-Bromosuccinimide (NBS) | CCl₄, radical initiator (e.g., AIBN), heat/light | Bromomethyl (-CH₂Br) | Highly selective for the benzylic position over the aromatic ring. masterorganicchemistry.com |

| Br₂ | UV light, heat | Bromomethyl (-CH₂Br) | Less selective than NBS; can lead to over-halogenation. libretexts.org |

| Cl₂ | UV light, heat | Chloromethyl (-CH₂Cl) | Similar mechanism to bromination; can produce mixtures of mono-, di-, and trichlorinated products. libretexts.org |

Chemo- and Regioselectivity in Multi-Substituted Aromatic Systems

In the event of an electrophilic aromatic substitution (EAS) reaction, the regiochemical outcome is determined by the cumulative directing effects of the four existing substituents on the ring. The available positions for substitution are C4 and C5. Each substituent exerts an activating or deactivating effect and directs incoming electrophiles to specific positions.

-F (Fluoro): Deactivating by induction, but ortho-, para-directing by resonance. pressbooks.pubchemistrytalk.org

-Br (Bromo): Deactivating by induction, but ortho-, para-directing by resonance. pressbooks.pubchemistrytalk.org

-CH₃ (Methyl): Activating by induction and hyperconjugation; ortho-, para-directing. libretexts.orgyoutube.com

-COOtBu (tert-Butoxycarbonyl): Strongly deactivating by induction and resonance; meta-directing. libretexts.org

Analysis of Directing Effects:

Directing towards C4: The methyl group at C3 directs ortho (to C2 and C4) and para (to C6). The bromo group at C6 directs ortho (to C5) and para (to C3). The fluoro group at C2 directs ortho (to C1 and C3) and para (to C5). The powerful meta-directing ester group at C1 directs towards C3 and C5.

Directing towards C5: The fluoro group at C2 directs para to C5. The bromo group at C6 directs ortho to C5. The ester group at C1 directs meta to C5.

Predicted Outcome: The directing effects are conflicting. The powerful deactivating and meta-directing ester group strongly disfavors substitution at positions ortho and para to it (C2, C6, and C4). This effect, combined with the ortho-directing effect of the bromo group and the para-directing effect of the fluoro group, would suggest a strong preference for substitution at the C5 position . While the methyl group activates the ring, its influence is likely overridden by the powerful deactivating nature of the ester and halogen groups. Steric hindrance from the adjacent methyl group might slightly disfavor attack at C4, further reinforcing the preference for substitution at C5.

| Substituent | Position | Electronic Effect | Directing Effect |

| -COOtBu | 1 | Strong Deactivating | Meta (to C3, C5) |

| -F | 2 | Weak Deactivating | Ortho, Para (to C1, C3, C5) |

| -CH₃ | 3 | Weak Activating | Ortho, Para (to C2, C4, C6) |

| -Br | 6 | Weak Deactivating | Ortho, Para (to C1, C3, C5) |

Steric Hindrance Considerations

The molecular architecture of this compound is characterized by significant steric crowding, which profoundly influences its chemical reactivity. The spatial arrangement and size of its substituent groups—the tert-butyl ester, the ortho-positioned bromine and fluorine atoms, and the adjacent methyl group—create a sterically hindered environment that dictates the accessibility of reactive sites and the feasibility of certain transformations.

The most prominent feature contributing to steric hindrance is the bulky tert-butyl group attached to the carboxylate function. This group acts as a substantial steric shield, effectively protecting the ester's carbonyl carbon from nucleophilic attack. Consequently, tert-butyl esters are known to be remarkably stable and resistant to basic hydrolysis (saponification) under standard conditions that would readily cleave less hindered esters like methyl or ethyl esters. arkat-usa.orgresearchgate.net The hydrolysis of such hindered esters often requires more forcing conditions or specialized non-aqueous methods to overcome the high energy barrier imposed by the steric bulk. arkat-usa.orgresearchgate.net Acid-catalyzed hydrolysis, proceeding via an SN1 mechanism involving a stable tertiary carbocation, is a more viable pathway for cleaving the tert-butyl group. youtube.com

Furthermore, the aromatic ring is heavily substituted, leading to considerable steric congestion around the benzoate (B1203000) core. The substituents at the 2- (fluoro) and 6- (bromo) positions are ortho to the ester group. This ortho substitution pattern forces the ester group to twist out of the plane of the benzene ring. wikipedia.orgalmerja.com This conformational change reduces resonance between the carbonyl group and the aromatic ring, a phenomenon known as the "ortho effect," which can alter the electronic properties at the carbonyl carbon. wikipedia.orgquora.com

From the perspective of reactions involving the aryl ring, this polysubstituted nature presents significant steric challenges. The bromine atom at position 6 is particularly large and, in conjunction with the adjacent tert-butyl ester and the methyl group at position 3, creates a highly crowded environment. This steric hindrance can significantly impact the efficiency of transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. The accessibility of the C-Br bond to the bulky catalytic complex is reduced, potentially requiring specialized, sterically demanding phosphine (B1218219) ligands (e.g., SPhos) or elevated temperatures to facilitate the oxidative addition step.

The combined steric profiles of the substituents influence not only the reactivity of the ester but also that of the aryl bromide. The table below summarizes the key substituents and their respective contributions to the steric hindrance of the molecule.

| Substituent | Position | Relative Size | Key Steric Impact |

| tert-Butyl | Ester | Very Large | Shields the carbonyl carbon from nucleophilic attack, hindering hydrolysis and transesterification. |

| Bromine (Br) | 6 | Large | Hinders access to the C-Br bond for oxidative addition in cross-coupling reactions; contributes to the ortho effect. |

| Fluorine (F) | 2 | Small | Contributes to the ortho effect, forcing the ester group out of the ring's plane. Its smaller size has less steric impact than bromine. |

| Methyl (CH₃) | 3 | Medium | Adds to the overall steric bulk on one side of the aromatic ring, influencing the local environment near the fluorine atom. |

Applications As a Synthetic Intermediate and Building Block

Precursor for Advanced Aromatic Systems

The structural framework of tert-Butyl 6-bromo-2-fluoro-3-methylbenzoate makes it an ideal starting material for the synthesis of more elaborate aromatic structures, including biaryl compounds, heterocyclic systems, and polycyclic aromatic hydrocarbons. The presence of the bromine atom, in particular, serves as a key handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Synthesis of Biaryl Compounds

The construction of a biaryl linkage is a fundamental transformation in organic chemistry, with the resulting structures being prevalent in pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful methods for achieving this transformation due to its mild reaction conditions and broad functional group tolerance. nih.govmdpi.com

In this context, this compound is an excellent substrate. The carbon-bromine bond can be readily activated by a palladium(0) catalyst to undergo oxidative addition, initiating the catalytic cycle. Subsequent transmetalation with an organoboron reagent, such as a boronic acid or boronic ester, followed by reductive elimination, yields the desired biaryl compound. The ester functionality is generally stable under these conditions, allowing for the synthesis of highly functionalized biaryl esters that can be further elaborated. nih.govsemanticscholar.org

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid/Ester Partner | Potential Biaryl Product | Potential Application Area |

|---|---|---|

| Phenylboronic acid | tert-Butyl 2-fluoro-3-methyl-[1,1'-biphenyl]-6-carboxylate | Pharmaceutical scaffolds |

| 4-Methoxyphenylboronic acid | tert-Butyl 2-fluoro-4'-methoxy-3-methyl-[1,1'-biphenyl]-6-carboxylate | Liquid crystals |

| Thiophene-2-boronic acid | tert-Butyl 2-fluoro-3-methyl-6-(thiophen-2-yl)benzoate | Organic electronics |

Formation of Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The functional group array of this compound provides multiple avenues for the construction of fused heterocyclic systems. For instance, it can serve as a precursor for the synthesis of carbazole (B46965) derivatives. Through a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation with a suitable aniline (B41778) derivative, followed by an intramolecular cyclization, a carbazole core can be constructed. rsc.org The tert-butoxycarbonyl group on the carbazole nitrogen can act as a protecting group, which can be removed under acidic conditions to allow for further functionalization. rsc.org

Access to Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules with significant interest in materials science due to their unique photophysical and electronic properties. Palladium-catalyzed annulation reactions offer a powerful strategy for the synthesis of PAHs from smaller aromatic precursors. nih.govrsc.org Starting with this compound, a sequential or domino reaction involving coupling with a suitably functionalized partner, followed by an intramolecular C-H activation or other cyclization methods, can lead to the formation of extended π-systems. The fluorine and methyl substituents on the starting material can influence the electronic properties and solubility of the resulting PAHs. researchgate.net

Role in the Synthesis of Functional Organic Molecules

Beyond serving as a scaffold for complex aromatic systems, this compound is a key intermediate in the synthesis of a variety of functional organic molecules with specific applications in catalysis and materials science.

Preparation of Ligands for Catalysis

The development of novel ligands is crucial for advancing the field of transition-metal catalysis. Phosphinooxazoline (PHOX) ligands are a prominent class of chiral ligands that have found widespread application in asymmetric catalysis. The synthesis of PHOX ligands is often modular, allowing for the fine-tuning of their steric and electronic properties. Aryl bromides are common precursors for the phosphine (B1218219) moiety of these ligands. nih.gov

This compound can be envisioned as a precursor for a new class of functionalized PHOX ligands. The bromo-substituted aromatic ring can be coupled with a secondary phosphine or its equivalent to introduce the phosphine group. The fluorine and methyl substituents, as well as the tert-butyl ester, would remain on the ligand backbone, potentially influencing the catalytic activity and selectivity of the corresponding metal complexes.

Table 2: Potential Steps in the Synthesis of a Functionalized PHOX Ligand

| Reaction Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| Phosphination | Pd or Cu catalyst, secondary phosphine (e.g., diphenylphosphine) | tert-Butyl 2-fluoro-3-methyl-6-(diphenylphosphino)benzoate |

| Amide Formation | Hydrolysis of ester, followed by coupling with a chiral amino alcohol | N-(chiral auxiliary)-2-fluoro-3-methyl-6-(diphenylphosphino)benzamide |

| Oxazoline Ring Formation | Cyclization (e.g., via Appel reaction or mesylation/tosylation) | Functionalized PHOX ligand |

Intermediates for Materials Science Research

The unique combination of functional groups in this compound makes it an attractive building block for materials science research, particularly in the field of organic electronics. The incorporation of fluorine atoms into organic materials can significantly impact their electronic properties, such as the HOMO/LUMO energy levels, and can also enhance their stability and influence their solid-state packing. researchgate.net The tert-butyl group is known to improve the solubility of organic molecules, which is advantageous for solution-based processing of organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com

This compound can be used as a starting material to synthesize larger conjugated molecules with tailored properties. For example, through Suzuki or Stille coupling reactions, it can be incorporated into oligomeric or polymeric structures. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to anchor the molecule to surfaces or to further modify the material's properties.

Building Block for Chemical Probes

While direct literature detailing the synthesis of specific chemical probes from this compound is not extensively available, its structural motifs are highly conducive to such applications. The presence of a bromine atom allows for facile introduction of various functionalities through cross-coupling reactions, a common strategy in the synthesis of chemical probes. For instance, the bromo group can be replaced with fluorophores, affinity tags, or reactive groups for target engagement. The fluorine and methyl substituents on the benzene (B151609) ring can influence the molecule's conformational preferences and electronic properties, which can be fine-tuned for specific interactions with biological targets. The tert-butyl ester group, while sterically hindering, can be readily hydrolyzed under acidic conditions to reveal a carboxylic acid, providing a handle for further chemical modification or for mimicking a key interaction in a biological system.

Strategic Intermediate in Medicinal Chemistry Research (Synthetic Aspect Only)

The utility of this compound as a strategic intermediate in medicinal chemistry is primarily derived from its capacity to undergo a variety of chemical transformations in a controlled manner. The interplay of its functional groups—the reactive aryl bromide, the directing fluoro and methyl groups, and the sterically demanding tert-butyl ester—provides chemists with a powerful tool for constructing diverse molecular frameworks.

A comparative analysis of the reactivity of related compounds in Suzuki coupling reactions highlights the specific utility of this compound. The steric hindrance provided by the tert-butyl ester and the ortho-fluoro and meta-methyl groups can modulate the reactivity of the C-Br bond, allowing for selective transformations in molecules with multiple reactive sites. For example, this compound has been identified as a useful building block in the synthesis of novel antimicrobial agents.

Table 1: Comparative Reactivity in Suzuki Coupling

| Compound | Relative Reactivity | Potential Application |

| This compound | Moderate | Antimicrobial Synthesis |

| Ethyl 5-bromo-2-fluoro-3-methylbenzoate | Higher | General Intermediate |

| tert-Butyl 5-chloro-2-fluoro-3-methylbenzoate | Lower | Fine-tuned Synthesis |

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a drug candidate. The synthetic accessibility of a wide range of derivatives is crucial for these studies. This compound is an excellent starting point for such derivatization efforts. The bromine atom can be systematically replaced with a variety of substituents using different cross-coupling reactions. For example, Sonogashira coupling can introduce alkyne functionalities, which can then be further elaborated. Buchwald-Hartwig amination can be used to install various amine groups, a common feature in many bioactive molecules.

The ability to readily access the corresponding carboxylic acid, 6-bromo-2-fluoro-3-methylbenzoic acid, further expands the possibilities for derivatization. google.com This acid can be coupled with a diverse library of amines or alcohols to generate a wide array of amides and esters, respectively. This systematic modification allows medicinal chemists to probe the effects of different substituents on the biological activity of the resulting compounds.

The unique substitution pattern of this compound makes it a strategic component in the retrosynthetic analysis of complex drug candidates. Its utility is particularly evident in the synthesis of polysubstituted aromatic compounds where precise control over substituent placement is required. The bromine atom serves as a synthetic handle for the key bond-forming reactions that construct the carbon skeleton of the target molecule.

For instance, in the synthesis of a complex heterocyclic drug candidate, the tert-butyl benzoate (B1203000) moiety can be carried through several synthetic steps before a final deprotection reveals the carboxylic acid. The presence of the fluorine and methyl groups can help to direct subsequent electrophilic aromatic substitution reactions, if required, or they can be integral parts of the final pharmacophore. The application of the parent acid in the synthesis of benzochromenes for liquid crystalline materials demonstrates the potential for this scaffold to be incorporated into larger, more complex molecular systems. google.com Furthermore, the inclusion of the 6-bromo-2-fluoro-3-methylbenzoic acid scaffold in patents related to boron-containing small molecules suggests its potential role as a precursor in the development of novel therapeutic agents. google.com

Computational and Theoretical Investigations

Quantum Chemical Studies: A Call for Investigation

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. However, for tert-Butyl 6-bromo-2-fluoro-3-methylbenzoate, such studies are yet to be reported.

Electronic Structure Analysis

A thorough electronic structure analysis, typically performed using methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations, would provide valuable insights into the distribution of electrons within the molecule. This analysis could reveal the effects of the various substituents—the bulky tert-butyl group, the electron-withdrawing bromine and fluorine atoms, and the electron-donating methyl group—on the aromatic ring. Key parameters such as charge distribution, dipole moment, and molecular electrostatic potential (MEP) maps remain undetermined for this compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the specific energies of these orbitals and the resulting energy gap have not been computationally determined.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (Hypothetical) |

| HOMO Energy | Not Determined |

| LUMO Energy | Not Determined |

| HOMO-LUMO Gap | Not Determined |

Note: This table is for illustrative purposes only, as no experimental or computational data is currently available.

Reactivity Predictions based on Computational Data

Without foundational quantum chemical data, any predictions regarding the reactivity of this compound would be purely speculative. Computational data can be used to calculate various reactivity descriptors, such as ionization potential, electron affinity, and global hardness and softness. These descriptors would help in predicting how the molecule might behave in different chemical reactions, including electrophilic and nucleophilic substitutions.

Mechanistic Studies through Computational Modeling: An Open Field

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms at the atomic level. For reactions involving this compound, this area of research is entirely open.

Transition State Analysis for Key Reactions

The identification and characterization of transition states are critical for understanding the kinetics and feasibility of a chemical reaction. Computational methods can be employed to locate transition state structures and calculate their energies, thereby determining the activation energy barriers for potential reactions. For instance, studying the transition states in nucleophilic aromatic substitution reactions at the positions occupied by the bromine or fluorine atoms would provide significant insights into the compound's reactivity. However, no such analyses have been published.

Reaction Pathway Elucidation

Elucidating the complete reaction pathway, including intermediates and transition states, provides a detailed map of a chemical transformation. Computational modeling can trace the intrinsic reaction coordinate (IRC) to connect reactants, transition states, and products. This would be particularly valuable for understanding the regioselectivity of reactions involving the substituted benzene (B151609) ring of this compound. The influence of the sterically demanding tert-butyl ester and the electronic effects of the other substituents on reaction pathways remains a subject for future investigation.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of a molecule like this compound would involve identifying the most stable arrangements of its atoms in space. This is typically achieved by calculating the potential energy of the molecule as a function of the rotation around its single bonds. The bulky tert-butyl group, along with the bromine, fluorine, and methyl substituents on the benzene ring, would likely create significant steric hindrance, influencing the preferred orientation of the ester group relative to the aromatic ring.

Preferred Conformations in Solution and Gas Phase

Without experimental or computational data, it is not possible to definitively state the preferred conformations of this compound in either the solution or gas phase. The interplay between steric effects from the various substituents and electronic effects from the fluorine and bromine atoms would dictate the lowest energy conformers. The polarity of a solvent would also be expected to influence the conformational equilibrium.

Intermolecular Interactions

The nature of the intermolecular interactions of this compound would be multifaceted. The presence of the bromine and fluorine atoms allows for the possibility of halogen bonding, a type of non-covalent interaction that has gained increasing attention in recent years. The ester group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-stacking and van der Waals interactions. The specific strength and geometry of these interactions would require dedicated quantum mechanical calculations.

In the absence of specific research, any detailed data tables or in-depth research findings on the computational and theoretical investigations of this compound cannot be provided. The scientific community has yet to publish studies focusing on the conformational landscape and interaction patterns of this particular molecule.

Future Research Directions and Outlook

Development of More Sustainable Synthetic Routes

The future synthesis of tert-Butyl 6-bromo-2-fluoro-3-methylbenzoate is likely to be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic methodologies often rely on traditional batch processes which can be energy-intensive and generate significant waste. Future research will likely focus on several key areas to develop more sustainable synthetic routes.

One promising direction is the exploration of catalytic C-H activation. This would involve the direct functionalization of a simpler, unhalogenated precursor, thereby reducing the number of synthetic steps and the use of potentially hazardous halogenating agents. Another area of focus will be the use of greener solvents and reagents. This could include the use of bio-based solvents or even solvent-free reaction conditions, such as those found in mechanochemistry. mdpi.com The development of reusable catalysts, for instance, solid-supported catalysts, would also contribute to a more sustainable process by simplifying purification and reducing catalyst waste.

| Sustainability Improvement | Potential Approach | Anticipated Benefits |

| Atom Economy | Direct C-H functionalization | Fewer synthetic steps, reduced waste |

| Energy Efficiency | Microwave-assisted synthesis, mechanochemistry mdpi.com | Faster reaction times, lower energy consumption |

| Waste Reduction | Use of reusable catalysts, flow chemistry | Minimized byproducts, easier purification |

| Safer Chemistry | Non-toxic solvents, less hazardous reagents | Reduced environmental and health risks |

Exploration of Novel Reactivity Patterns

The unique arrangement of bromo, fluoro, methyl, and tert-butyl ester functional groups on the aromatic ring of this compound provides a rich platform for exploring novel reactivity. The presence of both bromine and fluorine atoms allows for selective manipulation and functionalization.

Future research could investigate the differential reactivity of the C-Br and C-F bonds in various cross-coupling reactions. For instance, the C-Br bond can be selectively targeted in Suzuki, Stille, or Buchwald-Hartwig aminations, leaving the C-F bond intact for subsequent transformations. acs.org Conversely, specialized catalytic systems could be developed to activate the typically more inert C-F bond.

The steric hindrance provided by the tert-butyl ester and the electronic effects of the fluorine and methyl groups could also be exploited to achieve regioselective reactions at other positions on the aromatic ring. Furthermore, the benzoate (B1203000) group itself could act as a photosensitizing auxiliary, enabling novel light-powered C-H functionalization reactions at remote positions. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. researchgate.netsyrris.com The synthesis of this compound is well-suited for adaptation to flow chemistry platforms.

Integrating the synthesis into a flow system would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.gov This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Furthermore, flow chemistry setups can be readily integrated with automated systems for reaction optimization and library synthesis. nih.govrsc.org Such automated platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound and its derivatives. This high-throughput capability is invaluable for accelerating research and development in medicinal and materials chemistry. nih.gov

Advanced Spectroscopic Characterization for Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and discovering new reactivity. Advanced spectroscopic techniques will play a pivotal role in gaining these mechanistic insights.

In-situ spectroscopic methods, such as ReactIR (infrared spectroscopy) and time-dependent nuclear magnetic resonance (NMR) spectroscopy, can be employed to monitor the concentration of reactants, intermediates, and products in real-time. researchgate.netyoutube.com This data provides valuable kinetic information and helps to elucidate the reaction pathways.

Advanced mass spectrometry techniques can be used to identify and characterize transient intermediates and byproducts, offering further clues into the reaction mechanism. researchgate.net The combination of these advanced spectroscopic methods with computational modeling will provide a comprehensive picture of the reaction landscape, enabling the rational design of more efficient and selective chemical processes. mdpi.com

Expanded Applications in Emerging Fields of Organic and Materials Chemistry

While this compound is currently utilized as a building block in organic synthesis, its unique structural features suggest potential for a much broader range of applications in emerging fields.

In medicinal chemistry, this compound can serve as a versatile scaffold for the synthesis of novel bioactive molecules. The fluorine atom, in particular, is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The multi-functional nature of the molecule allows for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

In the realm of materials science, this compound could be explored as a monomer for the synthesis of novel polymers with unique thermal, optical, or electronic properties. The presence of the halogen atoms provides a handle for post-polymerization modification, allowing for the fine-tuning of material properties. Additionally, substituted benzoates have been investigated for their liquid crystal properties and potential use in electronic displays and other optical applications. researchgate.net The specific substitution pattern of this compound could lead to the development of new materials with tailored functionalities. acs.org

Q & A

Q. What are the optimal synthetic routes for tert-butyl 6-bromo-2-fluoro-3-methylbenzoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : A combination of design of experiments (DoE) and statistical analysis is recommended for optimizing synthesis. For example, reaction parameters (temperature, solvent polarity, catalyst loading) should be varied using a factorial design to identify critical factors influencing yield and purity.

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Methodological Answer : Employ a multi-technique approach:

- NMR Analysis : Low-temperature ¹⁹F NMR can resolve fluorine splitting patterns and confirm regioselectivity .

- X-ray Crystallography : For unambiguous confirmation of the tert-butyl group’s axial/equatorial conformation in solid-state structures .

- Mass Spectrometry (HRMS) : To verify molecular weight and detect halogen loss (e.g., bromine displacement during purification) .

Q. What are the primary stability concerns for this compound under storage or reaction conditions?

- Methodological Answer :

- Thermal Stability : Store at 0–6°C in inert, airtight containers to prevent tert-butyl ester hydrolysis or fluorobenzene ring degradation .

- Light Sensitivity : Shield from UV exposure to avoid radical formation (e.g., bromine homolysis) .

- Reactivity : Avoid strong bases/nucleophiles that may displace the bromine or fluorine substituents prematurely .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl, bromo, and fluoro groups influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The tert-butyl group directs coupling reactions (e.g., Suzuki-Miyaura) to the less hindered position. Computational modeling (DFT) can predict transition states by analyzing substituent bulk .

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the bromine for nucleophilic substitution. Use Hammett constants to quantify electronic contributions and design reaction pathways .

- Case Study : Compare yields in Buchwald-Hartwig aminations using Pd catalysts with varying ligand steric profiles .

Q. What computational strategies are effective for predicting the compound’s behavior in catalytic cycles or solvent interactions?

- Methodological Answer :

- Solvent Modeling : Explicit solvent molecules (e.g., dichloroethane) must be included in DFT calculations to account for tert-butyl group dynamics in solution .

- Reaction Pathway Mapping : Use Nudged Elastic Band (NEB) methods to model halogen displacement energetics and identify rate-limiting steps .

- Validation : Correlate computational predictions with experimental kinetic data (e.g., Arrhenius plots for hydrolysis) .

Q. How can contradictions in experimental data (e.g., unexpected byproducts or divergent reaction outcomes) be systematically resolved?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to trace unexpected products (e.g., tert-butyl alcohol from ester hydrolysis) .

- Isotopic Labeling : Introduce ¹⁸O-labeled tert-butyl groups to track oxygen migration during degradation .

- Controlled Replication : Re-run reactions under inert atmospheres (argon/glovebox) to isolate oxygen/moisture as confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.